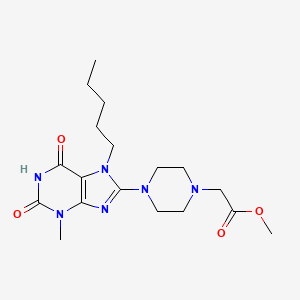
methyl 2-(4-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including those with complex molecular structures similar to the compound , often involves multi-step chemical reactions that aim to introduce various functional groups to the core structure. Techniques such as Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction are common in the synthesis of piperazine derivatives. These methods provide a framework for the synthesis of complex molecules, including those with purinyl and acetate functionalities (J. Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like the one under discussion is often elucidated using techniques such as IR, NMR (1H, 13C), and mass spectrometry. These methods help in confirming the presence of various functional groups and the overall framework of the compound. For example, the structure of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been confirmed through X-ray crystallography, showcasing the ability to determine complex molecular geometries (M. A. Bhat et al., 2018).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. These reactions can lead to the formation of new compounds with different biological activities. The study of these chemical properties provides insights into the potential applications of these molecules in various fields of chemistry and biology.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for understanding their behavior in different environments and for their application in experimental and industrial settings. The crystalline structure and hydrogen bonding patterns can also be analyzed to predict the compound's solubility and reactivity (I. Khan et al., 2013).
Aplicaciones Científicas De Investigación
Neurotoxicity and Parkinsonism
Research has indicated a connection between certain chemical compounds, particularly those related to piperazine structures, and neurotoxic effects leading to conditions such as Parkinsonism. For example, the study of a product of meperidine-analog synthesis, which is structurally related to piperazines, showed marked parkinsonism in individuals after using an illicit drug intravenously. This highlights the neurotoxic potential of certain piperazine-related compounds and underscores the importance of understanding their effects on the nervous system (Langston et al., 1983).
Metabolism and Excretion Studies
The metabolism and excretion of compounds structurally related to "methyl 2-(4-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate" have been extensively studied. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a piperazine moiety, in humans were characterized, providing insights into the metabolic pathways and elimination of such compounds. This knowledge is crucial for developing new drugs with better efficacy and safety profiles (Renzulli et al., 2011).
Propiedades
IUPAC Name |
methyl 2-[4-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O4/c1-4-5-6-7-24-14-15(21(2)18(27)20-16(14)26)19-17(24)23-10-8-22(9-11-23)12-13(25)28-3/h4-12H2,1-3H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAYUKRRNJSJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16803106 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)

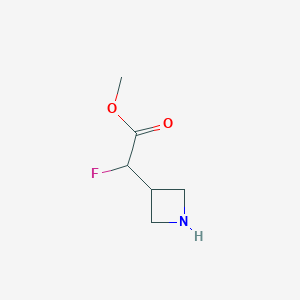


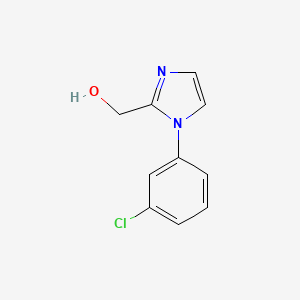
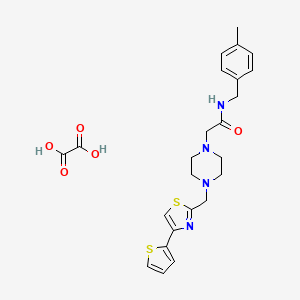
![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)

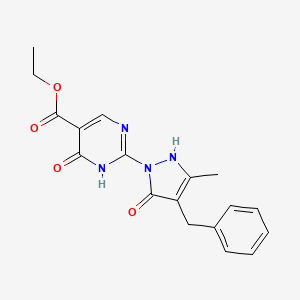

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)